molecular formula C12H15NO3 B12890040 Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate CAS No. 207850-91-7

Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B12890040
CAS No.: 207850-91-7
M. Wt: 221.25 g/mol
InChI Key: UHEVJHHSZMFPDS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxyl group, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate typically involves the esterification of 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-keto-4-(pyrrolidin-1-yl)benzoate or 2-carboxy-4-(pyrrolidin-1-yl)benzoate.

    Reduction: Formation of 2-hydroxy-4-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrrolidin-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the hydroxyl group at the 2-position.

    Methyl 2-hydroxybenzoate: Similar structure but lacks the pyrrolidin-1-yl group at the 4-position.

    Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a different nitrogen heterocycle.

Uniqueness

Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

CAS No.

207850-91-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-hydroxy-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3

InChI Key

UHEVJHHSZMFPDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2)O

Origin of Product

United States

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